![molecular formula C10H16N6O2S B2578981 1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea CAS No. 2319894-01-2](/img/structure/B2578981.png)
1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties that make it a promising candidate for use in different research studies.
科学研究应用
1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anticancer activity, making it a promising candidate for use in cancer research. Additionally, it has been shown to have antifungal and antiviral properties, making it a potential candidate for use in the treatment of fungal and viral infections. It has also been studied for its potential use as a herbicide, due to its ability to inhibit plant growth.
作用机制
The mechanism of action of 1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in various cellular processes. For example, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. This inhibition leads to a decrease in the production of DNA, ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of fungal and viral cells. However, it has also been shown to have toxic effects on normal cells, making it necessary to carefully evaluate its use in various applications.
实验室实验的优点和局限性
The advantages of using 1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea in lab experiments include its unique properties, such as its anticancer, antifungal, and antiviral activity. Additionally, it is relatively easy to synthesize and purify, making it a convenient candidate for use in various studies. However, its toxic effects on normal cells and its potential for environmental toxicity are significant limitations that need to be considered.
未来方向
There are several future directions for research on 1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea. One potential direction is to study its potential use as a herbicide, due to its ability to inhibit plant growth. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for its use in cancer, fungal, and viral research. Finally, research is needed to evaluate its potential environmental toxicity and to develop methods for its safe disposal.
合成方法
The synthesis of 1-[(1-Methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea involves the reaction between 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, oxalyl chloride, and thiourea. The reaction is carried out in the presence of a solvent, such as dichloromethane or chloroform, and a base, such as triethylamine or pyridine. The final product is obtained by purification using column chromatography.
属性
IUPAC Name |
1-[(1-methyltriazole-4-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O2S/c1-16-6-8(12-15-16)9(17)13-14-10(19)11-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,13,17)(H2,11,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNKQFUBFQBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NNC(=S)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

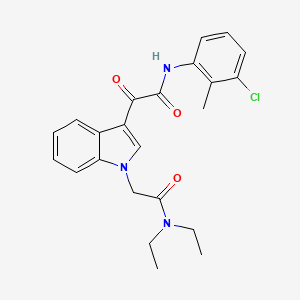
![3-Cyclopropyl-6-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2578899.png)
![Ethyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2578901.png)
![3-(5-Chloropyridin-2-yl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2578902.png)
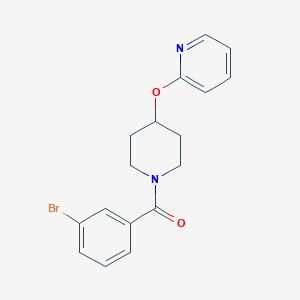

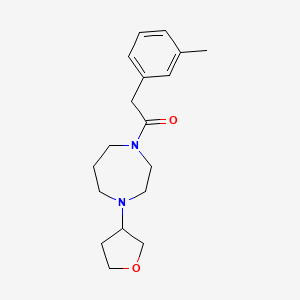


![N-(4-ethoxyphenyl)-2-imino-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2578913.png)
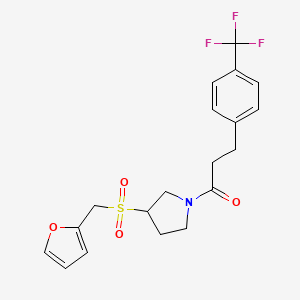
![3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2578915.png)
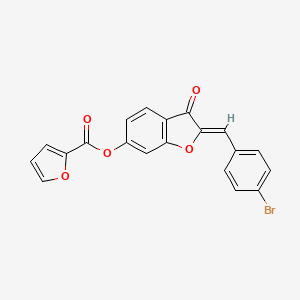
![methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2578920.png)